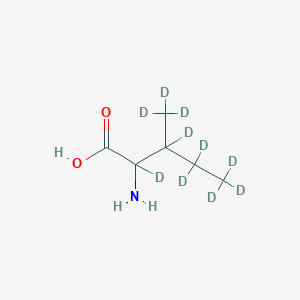

Isoleucine-d10 (mixture of diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoleucine-d10 (mixture of diastereomers) is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 141.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isoleucine-d10 (mixture of diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoleucine-d10 (mixture of diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Isoleucine-d10, a deuterated form of the branched-chain amino acid isoleucine, exists as a mixture of diastereomers. This compound has garnered attention in various fields, including metabolic studies, pharmacology, and cancer research. The biological activity of isoleucine-d10 can be understood through its metabolic pathways, interactions with proteins, and implications in disease states.

1. Metabolic Pathways and Mechanisms

Isoleucine is one of the essential amino acids involved in numerous metabolic pathways. It plays a critical role in protein synthesis and serves as a precursor for various biomolecules. The degradation of branched-chain amino acids (BCAAs), including isoleucine, occurs primarily in muscle tissues and involves several key enzymes such as branched-chain α-keto acid dehydrogenase (BCKD) and isovaleryl-CoA dehydrogenase.

Table 1: Key Enzymes in Isoleucine Metabolism

| Enzyme | Function |

|---|---|

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) | Catalyzes the first step in BCAA catabolism |

| Isovaleryl-CoA Dehydrogenase | Converts isovaleryl-CoA to 3-methylcrotonyl-CoA |

| Acyl-CoA Dehydrogenase | Involved in the further breakdown of metabolites |

2. Biological Activity and Case Studies

Recent studies have highlighted the impact of isoleucine metabolism on health outcomes, particularly in cancer and metabolic disorders. A study using a mouse model demonstrated that alterations in the BCAA degradation pathway were associated with colon cancer progression. Specifically, proteins involved in this pathway were downregulated in tumor tissues compared to adjacent normal tissues, suggesting that impaired isoleucine metabolism may contribute to tumorigenesis .

Case Study: Isoleucine in Cancer Research

- Objective : To investigate the role of BCAA degradation in colon cancer.

- Method : Proteomic analysis of tumor versus normal tissues.

- Findings : Significant downregulation of BCAA pathway proteins was observed, correlating with worse survival rates in patients .

3. Interactions with Proteins

Isoleucine-d10's interactions with proteins are critical for understanding its biological activity. Studies using nuclear magnetic resonance (NMR) spectroscopy have shown that isoleucine can influence the conformational dynamics of proteins. For example, its binding to isoleucyl-tRNA synthetase (IleRS) reveals insights into how amino acid availability can regulate protein synthesis .

4. Implications for Therapeutics

The biological activity of isoleucine-d10 also extends to therapeutic applications. Its role as a potential biomarker for metabolic disorders has been explored, particularly regarding its levels in plasma and tissue samples from patients with conditions such as diabetes and obesity. Elevated levels of BCAAs, including isoleucine, have been linked to insulin resistance .

Table 2: Clinical Implications of Isoleucine Levels

| Condition | Observed Effect |

|---|---|

| Colon Cancer | Downregulation of BCAA metabolism |

| Diabetes | Elevated plasma BCAA levels |

| Obesity | Insulin resistance linked to BCAAs |

5. Conclusion

Isoleucine-d10, as a mixture of diastereomers, exhibits significant biological activity through its involvement in metabolic pathways and protein interactions. Its implications in cancer research and metabolic disorders highlight the need for further investigation into its therapeutic potential. Understanding the nuances of isoleucine metabolism could pave the way for novel diagnostic and treatment strategies.

Wissenschaftliche Forschungsanwendungen

Proteomics and Quantitative Analysis

Stable Isotope Labeling for Mass Spectrometry

Isoleucine-d10 is primarily employed in quantitative proteomics through techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). In this method, proteins from different samples are labeled with either light (natural isotopes) or heavy (isotope-labeled) amino acids. The ratio of heavy to light proteins is then analyzed using mass spectrometry, enabling researchers to quantify protein expression changes under various conditions.

- Key Advantages :

- Precision : The use of stable isotopes minimizes variability due to instrument response and sample loss.

- Comparative Analysis : Allows for direct comparison between treated and control samples.

Case Study : A study on prostate cancer utilized SILAC with isoleucine-d10 to identify differentially expressed proteins, revealing insights into cancer progression and potential therapeutic targets .

Metabolic Studies

Impact on Glucose Metabolism

Research has demonstrated that isoleucine influences glucose metabolism significantly. Studies indicate that oral administration of isoleucine leads to a reduction in plasma glucose levels while enhancing muscle glucose uptake without elevating insulin levels.

- Findings :

This hypoglycemic effect suggests potential applications in diabetes management and metabolic syndrome research.

Chiral Discrimination Studies

Role in Molecular Assembly and Chirality

Isoleucine-d10 has been used to study chiral discrimination through molecular assembly processes. The presence of diastereomers allows researchers to investigate the effects of chirality on molecular interactions and reactivity.

- Experimental Insights :

Eigenschaften

IUPAC Name |

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-SHJFKSRGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.